![molecular formula C25H21N3O2 B3014326 2-[(1-{[1,1'-联苯]-4-羰基}吡咯烷-3-基)氧基]喹喔啉 CAS No. 2097894-64-7](/img/structure/B3014326.png)

2-[(1-{[1,1'-联苯]-4-羰基}吡咯烷-3-基)氧基]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

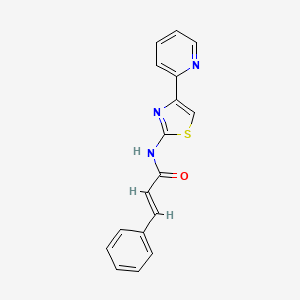

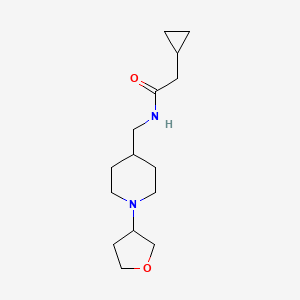

The compound "2-[(1-{[1,1'-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline" is a derivative of pyrrolo[1,2-a]quinoxaline, which is a fused heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry. The structure of this compound suggests that it may possess unique physical and chemical properties, as well as biological activity, due to the presence of the biphenyl moiety and the pyrroloquinoxaline core.

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxaline derivatives has been explored through various methods. For instance, Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrroles with aldehydes, oxiranes, and acetals have been used to introduce oxyalkyl substituents at the 4-position of the quinoxaline ring . Iron-catalyzed oxidative coupling has also been employed to synthesize 4-aryl pyrrolo[1,2-a]quinoxalines from methyl arene and 1-(2-aminophenyl)pyrroles . Additionally, FeCl3-catalyzed annulation and cleavage of cyclic ethers with 1-(2-aminophenyl)pyrroles have been developed to synthesize pyrrolo[1,2-a]quinoxaline derivatives . A domino approach involving spirocyclic ring opening has been used for the synthesis of pyrrolo[1,2-a]quinoxalines substituted with o-biphenylester . These methods highlight the versatility of synthetic approaches to access variously substituted pyrrolo[1,2-a]quinoxalines, which could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrrolo[1,2-a]quinoxaline derivatives is characterized by the presence of a fused pyrrole and quinoxaline ring system. The substitution pattern on the quinoxaline core can significantly influence the molecular conformation and potential atropisomerism, as suggested by X-ray crystal structure analysis . The biphenyl moiety in the compound of interest could introduce additional steric and electronic effects, potentially leading to atropisomerism and affecting the overall molecular geometry.

Chemical Reactions Analysis

Pyrrolo[1,2-a]quinoxaline derivatives can participate in various chemical reactions due to their reactive sites. For example, the N-arylpyrrol-2-yl)ethanone O-acetyl oximes can undergo iron-catalyzed intramolecular C(sp2)-N cyclization to form substituted pyrrolo[1,2-a]quinoxalines . Aerobic oxidative synthesis has been used to construct pyrrolo[1,2-a]quinoxalines from primary alcohols without the need for metals and additives . Iron-catalyzed transfer hydrogenation between alcohols and 1-(2-nitrophenyl)pyrroles has also been reported for the synthesis of pyrrolo[1,2-a]quinoxalines . These reactions demonstrate the chemical versatility of the pyrrolo[1,2-a]quinoxaline scaffold and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[1,2-a]quinoxaline derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, melting point, and stability. For instance, the presence of a biphenyl moiety could increase the compound's lipophilicity, potentially affecting its solubility in organic solvents. The fused ring system may also confer a degree of rigidity to the molecule, which could influence its melting point and stability under different conditions. The chemical reactivity of the compound is likely to be affected by the presence of the pyrrolidin-3-yl)oxy substituent, which may participate in further chemical transformations.

科学研究应用

合成技术

- 吡咯并吲哚[1,2-a]喹喔啉的合成,其在结构上与2-[(1-{[1,1'-联苯]-4-羰基}吡咯烷-3-基)氧基]喹喔啉类似,已通过碘催化的途径实现。这种方法是绿色且实用的,利用了环保的氧化剂和经济的催化剂(Wang 等人,2015)。

- 另一项研究开发了一种选择性氯化吡咯并[1,2-a]喹喔啉中C1-H键的方法,为在药物研究和有机合成中使这些化合物多样化提供了一种途径(Le 等人,2021)。

药理潜力

- 与所讨论的化学物质密切相关的喹喔啉,具有独特且多用途的药理应用。它们已被广泛合成和表征,表明在药物化学中具有潜力(Faizi 等人,2018)。

化学性质和应用

- 吡咯并[1,2-α]喹喔啉的研究,其与所讨论的化合物具有结构相似性,揭示了通过氧化偶联直接合成的办法,表明了这些化合物在各种化学过程中的重要性(Ahn 等人,2021)。

有机电子学中的应用

- 含喹喔啉的化合物已被合成用于有机发光二极管(OLED)中的电子传输材料,突出了类似化合物的潜在电子应用(Yin 等人,2016)。

属性

IUPAC Name |

(4-phenylphenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c29-25(20-12-10-19(11-13-20)18-6-2-1-3-7-18)28-15-14-21(17-28)30-24-16-26-22-8-4-5-9-23(22)27-24/h1-13,16,21H,14-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOSVOFXKJJVOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-Methoxyethanesulfinyl)phenyl]acetic acid](/img/structure/B3014243.png)

amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B3014244.png)

![N-(3-fluoro-4-methylphenyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B3014245.png)

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3014247.png)

![6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide](/img/structure/B3014248.png)

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide](/img/structure/B3014252.png)